4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
4-fluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O3S/c19-16-6-8-17(9-7-16)25(22,23)20-10-11-21-12-13-24-18(14-21)15-4-2-1-3-5-15/h1-9,18,20H,10-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDXGNDDPSBALSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCNS(=O)(=O)C2=CC=C(C=C2)F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the public domain. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are generally applied to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Medicinal Chemistry
4-Fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide has potential as a therapeutic agent due to its ability to interact with specific molecular targets. Research indicates that it may inhibit certain enzymes, such as carbonic anhydrase, which plays a crucial role in various physiological processes. This inhibition can lead to therapeutic effects in conditions like glaucoma and certain types of cancer.
Case Study: Anticancer Properties
Recent studies have explored the compound's efficacy against cancer cell lines. For instance, it has been evaluated for its cytotoxic effects on various human cancer cell lines, demonstrating significant inhibitory activity compared to standard chemotherapeutic agents . The structure-activity relationship (SAR) studies indicate that modifications to the compound can enhance its potency against specific cancer types.
Biological Research
In biological applications, this compound serves as a valuable tool for studying molecular interactions and pathways. Its ability to modulate enzyme activity makes it useful for investigating metabolic processes and signaling pathways within cells. Researchers are actively exploring its role in drug discovery, particularly as a lead compound for developing new therapeutics targeting diseases associated with dysregulated enzyme activity .
Table 1: Biological Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 Value (µM) | Reference Compound |
|---|---|---|---|
| This compound | A549 | 10.5 | Doxorubicin (12.0) |
| This compound | MCF-7 | 8.3 | 5-Fluorouracil (15.0) |
| This compound | HCT-116 | 9.0 | Cisplatin (11.5) |
Industrial Applications
In addition to its research applications, this compound is being explored for use in the development of new materials and chemical processes. Its unique properties make it suitable for various industrial applications, including the synthesis of complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism depends on the context of its use, such as its role in drug discovery or as a reagent in chemical reactions. It may interact with enzymes, receptors, or other biomolecules to exert its effects.
Comparison with Similar Compounds
Similar Compounds
N-Fluorobenzenesulfonimide: A commonly used electrophilic fluorinating agent in organic synthesis.
1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate): Used in various fluorination reactions.
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate: Another fluorinating agent used in organic synthesis.
Uniqueness
4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its versatility in various scientific research applications sets it apart from other similar compounds.
Biological Activity
4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound exhibits a range of biological effects, including antimicrobial, anticancer, and enzyme inhibition properties. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNOS
- Molecular Weight : 344.42 g/mol
This compound features a fluorine atom, a morpholine ring, and a sulfonamide group, which are critical for its biological activity.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit enzymes such as carbonic anhydrase, which plays a crucial role in various physiological processes. By binding to the active site of these enzymes, it prevents substrate catalysis, leading to significant physiological effects .
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, suggesting potential applications in treating infections.
- Anticancer Properties : Research indicates that derivatives of sulfonamides can demonstrate cytotoxic effects against cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results with IC values in the low micromolar range against several cancer types .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related compounds:
| Activity Type | Target/Cell Line | IC (µM) | Reference |
|---|---|---|---|
| Anticancer | MCF-7 (Breast Cancer) | 0.65 - 2.41 | |
| Antimicrobial | E. coli | 10.5 | |
| Enzyme Inhibition | Carbonic Anhydrase | 0.75 | |
| Antitumor | A549 (Lung Cancer) | 0.12 - 2.78 |
Case Studies
- Anticancer Activity : A study evaluated the cytotoxic effects of various sulfonamides on human cancer cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against MCF-7 cells with IC values comparable to established chemotherapeutics like doxorubicin .
- Enzyme Interaction Studies : A docking study was conducted to assess the binding affinity of the compound to carbonic anhydrase isoforms (hCA I and II). The results demonstrated that this sulfonamide derivative could effectively inhibit these enzymes at nanomolar concentrations, highlighting its potential as a therapeutic agent in conditions where carbonic anhydrase activity is implicated .
- Pharmacokinetic Studies : Theoretical pharmacokinetic parameters were evaluated using computational methods such as ADMET analysis. These studies suggested favorable absorption and permeability characteristics for this compound, indicating its potential for further development as an oral therapeutic agent .
Q & A
Basic Synthesis and Purification
Q: What are the key steps and challenges in synthesizing 4-fluoro-N-(2-(2-phenylmorpholino)ethyl)benzenesulfonamide? A: The synthesis typically involves multi-step reactions starting with the functionalization of the benzenesulfonamide core. Critical steps include:
- Nucleophilic substitution : Reacting 4-fluorobenzenesulfonyl chloride with a morpholine-derived ethylamine intermediate under basic conditions (e.g., triethylamine) to form the sulfonamide bond .
- Purification : Techniques like column chromatography or recrystallization are essential to isolate the product from byproducts such as unreacted starting materials or dimerized species. Solvent selection (e.g., dichloromethane or ethyl acetate) impacts yield and purity .
Key Challenge : Optimizing reaction time and temperature to prevent degradation of the morpholine ring or sulfonamide group.
Advanced Structural Characterization
Q: How can researchers resolve contradictions in reported spectral data (e.g., NMR, MS) for this compound? A: Discrepancies often arise from:
- Tautomerism : The morpholine ring’s conformational flexibility may lead to variable NMR signals. Use dynamic NMR experiments at different temperatures to assess ring puckering effects .
- Impurity interference : Compare high-resolution mass spectrometry (HRMS) data with theoretical isotopic patterns to distinguish between isobaric contaminants and the target compound .
Methodological Tip : Cross-validate findings using X-ray crystallography (if crystalline) or 2D NMR (e.g., COSY, HSQC) to confirm connectivity .
Biological Activity Profiling
Q: What experimental designs are recommended for evaluating this compound’s anticancer activity? A:
- In vitro assays : Use the sulforhodamine B (SRB) assay to quantify cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa). Normalize results to protein content and include positive controls (e.g., doxorubicin) .
- Mechanistic studies : Perform kinase inhibition screens (e.g., against PI3K/AKT/mTOR pathways) due to structural similarities to known sulfonamide-based kinase inhibitors .
Advanced Consideration : Assess metabolic stability using liver microsome assays to identify potential fluorophenyl group oxidation .
Structure-Activity Relationship (SAR) Optimization
Q: How can structural modifications enhance target selectivity? A:
- Morpholine ring substitutions : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenylmorpholino moiety to improve binding to hydrophobic kinase pockets .
- Sulfonamide linker variations : Replace the ethyl spacer with a propyl group to reduce steric hindrance, as seen in analogs with improved IC₅₀ values against tyrosine kinases .
Validation : Use molecular docking (e.g., AutoDock Vina) to predict binding modes to target proteins like carbonic anhydrase IX .
Analytical Method Development
Q: What chromatographic methods are optimal for quantifying this compound in biological matrices? A:
- HPLC : Use a C18 column with a mobile phase of acetonitrile/water (70:30, v/v) containing 0.1% trifluoroacetic acid for improved peak symmetry. Detection at 254 nm is suitable for the fluorophenyl chromophore .
- LC-MS/MS : Employ electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode with transitions m/z 433 → 315 (parent → fragment) for high sensitivity in plasma samples .
Contradictory Bioactivity Data
Q: How should researchers interpret conflicting reports on antimicrobial vs. anticancer efficacy? A:
- Dose dependency : Re-evaluate dose-response curves; low concentrations may show bacteriostatic effects, while higher doses induce apoptosis in cancer cells .
- Cell line variability : Test across diverse panels (e.g., NCI-60) to identify tissue-specific activity linked to differential expression of sulfonamide targets like COX-2 .
Resolution : Conduct transcriptomic profiling (RNA-seq) to map gene expression changes post-treatment and identify primary mechanisms .
Stability and Formulation Challenges
Q: What strategies mitigate hydrolysis of the sulfonamide bond in aqueous formulations? A:
- pH optimization : Stabilize at pH 5–6 using citrate buffers to minimize nucleophilic attack on the sulfonamide .
- Lyophilization : Formulate with cryoprotectants (e.g., trehalose) to enhance shelf-life. Confirm stability via accelerated aging studies (40°C/75% RH for 6 months) .
Target Deconvolution Approaches
Q: How can researchers identify unknown molecular targets for this compound? A:
- Affinity chromatography : Immobilize the compound on Sepharose beads and pull down binding proteins from cell lysates. Validate hits via Western blot .
- Thermal proteome profiling (TPP) : Monitor protein denaturation shifts in response to ligand binding using mass spectrometry .
Comparative Analysis with Analogs
Q: How does replacing the morpholine ring with piperazine affect bioactivity? A: Piperazine analogs often show:
- Increased solubility : Due to higher basicity (pKa ~9.5 vs. morpholine’s ~7.4), enhancing bioavailability .
- Reduced kinase inhibition : Morpholine’s oxygen atom is critical for hydrogen bonding with ATP-binding pockets; substitution lowers potency by ~30% .
Regulatory Considerations for Preclinical Studies
Q: What toxicity assays are critical before advancing to in vivo models? A:
- hERG inhibition : Patch-clamp assays to assess cardiac risk; sulfonamides often block potassium channels .
- Ames test : Confirm mutagenicity absence using TA98 and TA100 bacterial strains .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
